molecular formula C15H13NO B1352290 (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one CAS No. 2403-30-7

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B1352290
CAS No.: 2403-30-7
M. Wt: 223.27 g/mol
InChI Key: VEKSFLTVXIEEAX-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative that serves as a key compound for scientific investigation in oncology and infectious disease research. In cancer studies, this compound has demonstrated a novel mechanism of action in experimental models of breast cancer. Research indicates it significantly down-regulates the expression of oncogenic microRNA-18a (miR-18a), which in turn leads to the up-regulation of the Dicer1 enzyme, a critical factor in microRNA maturation and tumor suppression . Concurrently, this molecular pathway results in the significant decrease of Matrix Metalloproteinase-9 (MMP-9) expression, a key mediator of tumor invasion and metastasis . This multi-target action positions the compound as a promising candidate for exploring novel anticancer strategies, particularly for estrogen receptor-positive breast cancers where resistance to conventional therapies like tamoxifen is a major challenge . In the field of microbiology, this aminophenyl chalcone exhibits potent activity against multi-drug resistant bacterial strains. It functions as an effective inhibitor of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus . By inhibiting these pumps, the compound prevents the extrusion of antibiotics from bacterial cells, thereby reversing bacterial resistance. It has shown a strong synergistic effect, significantly reducing the minimum inhibitory concentration (MIC) of antibiotics like gentamicin against resistant S. aureus strains . This makes it a valuable tool for researching adjuvant therapies to combat antibiotic-resistant infections. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKSFLTVXIEEAX-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417747
Record name (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-30-7
Record name NSC371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a prominent member of the chalcone family, stands as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via Claisen-Schmidt condensation, and a thorough analysis of its spectroscopic characteristics. Furthermore, this document delves into the reactivity of this aminophenyl chalcone, exploring its potential for further chemical modifications. The guide also discusses its established and potential applications in drug development, particularly in oncology and antimicrobial research, supported by insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this versatile compound.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1] Among these, this compound, often referred to as 4'-aminochalcone, has emerged as a particularly promising scaffold in drug discovery. The presence of the amino group on one of the phenyl rings significantly influences its electronic properties and biological interactions, making it a focal point of research. This guide aims to consolidate the current knowledge on this compound, offering a detailed technical perspective for its scientific exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO[2]
Molecular Weight 223.27 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4'-Aminochalcone, 1-(4-Aminophenyl)-3-phenyl-2-propen-1-one[2]
CAS Number 2403-30-7[2]
Appearance Yellow solid[3]
Melting Point 200 °C[1]
Predicted Boiling Point 424.5±45.0 °C
Predicted Density 1.162±0.06 g/cm³

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of 4-aminoacetophenone with benzaldehyde.[4]

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established mechanism. The base abstracts an α-proton from 4-aminoacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone, this compound. The trans (E) isomer is the thermodynamically favored product.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 4-Aminoacetophenone 4-Aminoacetophenone Enolate Formation Enolate Formation 4-Aminoacetophenone->Enolate Formation Deprotonation Benzaldehyde Benzaldehyde Aldol Addition Aldol Addition Benzaldehyde->Aldol Addition Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Enolate Formation Enolate Formation->Aldol Addition Nucleophilic Attack Dehydration Dehydration Aldol Addition->Dehydration Elimination of H₂O Chalcone This compound Dehydration->Chalcone

Claisen-Schmidt Condensation Workflow
Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials:

  • 4-Aminoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[6]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10-60%).[6]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.[8]

  • Neutralization: Neutralize the mixture with dilute hydrochloric acid.[3]

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[8]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[8]

  • Drying and Characterization: Dry the purified crystals and characterize them using melting point, FT-IR, NMR, and mass spectrometry.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

G cluster_compound Compound cluster_techniques Spectroscopic Techniques cluster_information Structural Information Chalcone This compound NMR ¹H & ¹³C NMR Chalcone->NMR FTIR FT-IR Spectroscopy Chalcone->FTIR MS Mass Spectrometry Chalcone->MS Connectivity Proton & Carbon Skeleton NMR->Connectivity Functional_Groups Key Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Spectroscopic Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this chalcone will exhibit characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the amine protons. The coupling constant between the vinylic protons is indicative of the trans (E) configuration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the vinylic carbons. The chemical shift of the carbonyl carbon is typically in the range of 190 ppm.

Note: Specific, experimentally determined peak lists with assignments are crucial for unambiguous identification and are typically reported in peer-reviewed publications.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3462–3369-NH₂N-H stretching
3051C-H (aromatic)C-H stretching
1697C=OCarbonyl stretching
1656C=C (aromatic)C=C stretching
1585C=C (enone)C=C stretching
1269C-NC-N stretching

(Data adapted from similar chalcone structures)[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 223, corresponding to the molecular weight of the compound.[2]

  • Fragmentation: Common fragmentation patterns for chalcones include the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the α,β-unsaturated ketone system and the amino group.

  • Reactions of the Enone System: The conjugated system is susceptible to nucleophilic attack, particularly Michael addition reactions at the β-carbon.[9] It can also undergo reduction to form the corresponding dihydrochalcone.

  • Reactions of the Amino Group: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities.[10]

Applications in Drug Development

This compound has garnered significant attention in the field of drug development due to its diverse pharmacological activities.

Anticancer Activity

This aminophenyl chalcone has demonstrated notable anticancer properties.[11] Research indicates that it can induce apoptosis in cancer cells and modulate key signaling pathways involved in cancer progression.[4] One of the proposed mechanisms involves the downregulation of the oncogenic microRNA-18a (miR-18a), which in turn leads to the upregulation of the tumor suppressor Dicer1 enzyme.[4] This cascade also results in a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[4]

Anticancer_Mechanism Chalcone (2E)-1-(4-aminophenyl)-3- phenylprop-2-en-1-one miR18a Downregulates oncogenic miR-18a Chalcone->miR18a Dicer1 Upregulates Dicer1 Enzyme miR18a->Dicer1 leads to MMP9 Decreases MMP-9 Expression miR18a->MMP9 results in Tumor_Suppression Tumor Suppression Dicer1->Tumor_Suppression Metastasis_Inhibition Inhibition of Metastasis MMP9->Metastasis_Inhibition

Anticancer Mechanism of Action
Antimicrobial Activity

This compound has also shown promising activity against various bacterial strains.[11] A key mechanism of its antibacterial action is the inhibition of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus.[4] By blocking these pumps, the chalcone prevents the expulsion of antibiotics from the bacterial cells, thereby restoring their efficacy against resistant strains. This synergistic effect makes it a valuable candidate for the development of adjuvant therapies to combat antibiotic resistance.

Conclusion

This compound is a versatile and synthetically accessible chalcone with a rich chemical profile and significant potential in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an attractive scaffold for the development of novel therapeutic agents. The detailed technical information provided in this guide serves as a solid foundation for researchers to further explore and exploit the promising biological activities of this compound in the pursuit of new treatments for cancer and infectious diseases.

References

  • Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - ResearchGate. (URL: [Link])

  • Prep and characterization of a phenylprop-2-en-1-one compound. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - NIH. (URL: [Link])

  • Study of Michael addition on chalcones and or chalcone analogues - ResearchGate. (URL: [Link])

  • Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. (URL: [Link])

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. (URL: [Link])

  • This compound | C15H13NO | CID 5354071 - PubChem. (URL: [Link])

  • Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone - ResearchGate. (URL: [Link])

  • 1H and13C NMR spectra of 4,4′-substituted chalcones - ResearchGate. (URL: [Link])

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (URL: [Link])

  • A theoretical and experimental study of the formation mechanism of 4-X-chalcones by the Claisen–Schmidt reaction | Request PDF - ResearchGate. (URL: [Link])

  • 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed. (URL: [Link])

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy - Basrah Journal of Science. (URL: [Link])

  • Synthesis of chalcone: - The Royal Society of Chemistry. (URL: [Link])

  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC - PubMed Central - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Technical Guide to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (4'-Aminochalcone)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a synthetic chalcone with significant potential in oncology and infectious disease research. We will move beyond simple data presentation to explore the causality behind its synthesis, characterization, and mechanisms of action, offering field-proven insights for its practical application in a research setting.

Introduction and Strategic Importance

This compound, commonly known as 4'-aminochalcone, is a member of the chalcone family of compounds. These are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of flavonoids in plants[1]. The core chalcone scaffold, consisting of two aromatic rings linked by a three-carbon enone bridge, is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities[1][2].

This specific aminophenyl derivative has emerged as a compound of high interest due to its dual-action potential. In oncology, particularly in breast cancer models, it demonstrates a nuanced mechanism of action by modulating microRNA (miRNA) expression pathways, which are often dysregulated in cancer[3]. Concurrently, it exhibits potent activity against multi-drug resistant bacteria by inhibiting efflux pumps, a primary mechanism of bacterial antibiotic resistance[3]. This guide serves as a comprehensive resource for researchers aiming to synthesize, validate, and experimentally deploy this promising molecule.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible research. The following table summarizes the key identifiers and computed properties for this compound.

IdentifierValueSource
CAS Number 2403-30-7[4][5][6]
IUPAC Name This compound[4]
Molecular Formula C₁₅H₁₃NO[4]
Molecular Weight 223.27 g/mol [4]
InChIKey VEKSFLTVXIEEAX-IZZDOVSWSA-N[4]
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N[4]
Synonyms 4'-Aminochalcone, (E)-1-(4-aminophenyl)-3-phenyl-prop-2-en-1-one[4]
Physical Form Solid[7]

Synthesis and Characterization: A Validated Workflow

The synthesis of 4'-aminochalcone is typically achieved through the Claisen-Schmidt condensation, a reliable and well-established base-catalyzed reaction. This approach offers high yields and operational simplicity.

Principle of Synthesis: Claisen-Schmidt Condensation

The reaction involves the condensation of an aromatic ketone (4-aminoacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, forming an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (the chalcone). The trans (E) isomer is preferentially formed due to its lower steric hindrance compared to the cis (Z) isomer.

Detailed Synthesis and Purification Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by the physical properties of the product and validated by the subsequent characterization steps.

Reagents & Materials:

  • 4-Aminoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (e.g., 10 mmol) in ethanol (50 mL).

  • Catalyst Introduction: Separately, prepare a 10% aqueous solution of NaOH. Add the NaOH solution dropwise to the ethanolic solution of 4-aminoacetophenone while stirring.

  • Aldehyde Addition: To this basic mixture, add benzaldehyde (10 mmol, equimolar) dropwise at room temperature. The choice of equimolar amounts prevents side reactions and simplifies purification.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the product is less soluble in the reaction medium.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and water (200 mL). This precipitates the crude product.

  • Neutralization: Neutralize the mixture by adding dilute HCl dropwise until the pH is ~7. This step is critical to remove excess NaOH.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious cold water to remove any inorganic impurities.

  • Purification (Recrystallization): Recrystallize the crude product from hot ethanol. The choice of ethanol is based on the principle that the chalcone is sparingly soluble in cold ethanol but highly soluble in hot ethanol, allowing for the formation of pure crystals upon cooling.

  • Drying: Dry the purified yellow crystals in a vacuum oven at a low temperature (~50 °C). A melting point of ~200 °C is expected[1].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants 1. Dissolve 4-Aminoacetophenone in Ethanol Catalyst 2. Add aq. NaOH Solution Reactants->Catalyst Addition 3. Add Benzaldehyde (Room Temp) Catalyst->Addition Reaction 4. Stir 4-6 hours Addition->Reaction Precipitate 5. Pour into Ice Water Reaction->Precipitate Neutralize 6. Neutralize with dil. HCl Precipitate->Neutralize Filter 7. Vacuum Filtration Neutralize->Filter Recrystallize 8. Recrystallize from Ethanol Filter->Recrystallize Dry 9. Dry Product Recrystallize->Dry Characterization Structural Characterization Dry->Characterization

Caption: Workflow for the synthesis and purification of 4'-Aminochalcone.

Structural Characterization

Unambiguous structural confirmation is achieved using a combination of spectroscopic techniques. The data from these methods should be congruent.

TechniqueExpected Results for this compound
FT-IR (KBr, cm⁻¹) ~3460-3370 (N-H stretching of primary amine), ~1700 (C=O stretching, conjugated ketone), ~1650 (C=C stretching, aromatic and enone), ~1585 (C=C stretching in conjugation with C=O)[8].
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the aromatic protons of both rings, the vinylic protons of the enone bridge (typically two doublets with a large coupling constant, J ≈ 15 Hz, confirming the trans configuration), and a broad singlet for the -NH₂ protons.
Mass Spec. (GC-MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 223.27)[4][9].

Key Biological Activities and Mechanisms

4'-Aminochalcone's therapeutic potential stems from its ability to modulate distinct cellular pathways in cancer and microbial cells.

Anticancer Activity: A Novel miRNA-Mediated Pathway

In experimental models of estrogen receptor-positive breast cancer, 4'-aminochalcone has been shown to operate via a novel mechanism that circumvents common resistance pathways[3].

  • Target: It significantly down-regulates the expression of oncogenic microRNA-18a (miR-18a).

  • Downstream Effect 1: The reduction in miR-18a relieves the suppression of its target, the Dicer1 enzyme. Dicer1 is a critical component of the miRNA processing machinery and acts as a tumor suppressor. The resulting up-regulation of Dicer1 restores broader miRNA homeostasis.

  • Downstream Effect 2: This cascade leads to a significant decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis[3].

This multi-target action makes it a promising candidate for further investigation, especially in cancers resistant to conventional therapies like tamoxifen[3].

Anticancer Signaling Pathway Diagram

Anticancer_Pathway Compound 4'-Aminochalcone miR18a Oncogenic miR-18a Compound->miR18a Down-regulates Dicer1 Dicer1 Enzyme (Tumor Suppressor) miR18a->Dicer1 Inhibits MMP9 MMP-9 Expression Dicer1->MMP9 Suppresses Metastasis Tumor Invasion & Metastasis MMP9->Metastasis Promotes

Caption: Mechanism of action of 4'-Aminochalcone in breast cancer models.

Antimicrobial Activity: Reversing Antibiotic Resistance

The compound is an effective inhibitor of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus[3]. These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, conferring multi-drug resistance. By inhibiting these pumps, 4'-aminochalcone prevents the removal of co-administered antibiotics, thereby restoring their efficacy. This synergistic effect can significantly reduce the minimum inhibitory concentration (MIC) of conventional antibiotics against resistant strains[3].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of 4'-aminochalcone, a standard MTT assay can be employed to measure its cytotoxic effect on a cancer cell line (e.g., HeLa)[3].

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are insoluble. Solubilizing the formazan allows the quantity of purple color, measured by a spectrophotometer, to be directly proportional to the number of living cells.

Materials:

  • HeLa cells (or other target cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone in culture medium from a DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for another 4 hours. The rationale for this timing is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plates at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound is a synthetically accessible and versatile compound with well-defined mechanisms of action in both oncology and microbiology. Its ability to modulate a critical miRNA pathway in breast cancer and reverse bacterial drug resistance marks it as a valuable tool for fundamental research and a promising scaffold for future drug development.

Future research should focus on:

  • Lead Optimization: Modifying the structure to enhance potency and selectivity for its biological targets.

  • In Vivo Studies: Validating the promising in vitro results in animal models of cancer and infectious disease.

  • Expanded Screening: Testing its efficacy against a broader range of cancer cell lines and resistant bacterial strains.

This guide provides the foundational knowledge for researchers to confidently incorporate this potent chalcone into their experimental workflows.

References

  • ResearchGate. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, S., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • WJPR. (2016). Preparation and characterizations of (2e)-1-(4-{(e)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2020). VB 1 Promoted Green Synthesis of Chalcones and Its Neuroprotection Potency Evaluation. Retrieved from [Link]

  • ResearchGate. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone. Retrieved from [Link]

Sources

The Pharmacological Potential of Synthetic Chalcones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This simple, yet remarkably versatile, chemical scaffold is a privileged structure in medicinal chemistry. The presence of the reactive α,β-unsaturated carbonyl group, combined with the ease of synthetic modification of the two aromatic rings, allows for the generation of vast libraries of derivatives with a wide spectrum of biological activities.[2][3]

For decades, researchers have been drawn to synthetic chalcone derivatives as promising lead compounds in drug development. Their activities span a remarkable range, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] Several chalcone-based compounds have even reached clinical use, such as metochalcone (a choleretic agent) and sofalcone (an anti-ulcer drug), validating the therapeutic potential of this molecular framework.[7]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple listing of activities to explain the causality behind experimental choices, detail the protocols for evaluating biological efficacy, and explore the underlying mechanisms of action through which these compounds exert their effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The anticancer activity of chalcones is one of the most extensively studied areas, with synthetic derivatives demonstrating the ability to interfere with multiple critical pathways involved in tumor growth and survival.[8][9] The core mechanism often involves inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow.[4]

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

A primary anticancer strategy of many potent chalcone derivatives is the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By binding to the colchicine-binding site on β-tubulin, these chalcones disrupt the dynamic equilibrium of microtubule assembly and disassembly.[10] This interference leads to a cascade of events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.[4][11]

Apoptosis is further induced through caspase activation. Chalcones have been shown to activate initiator caspases like caspase-9 (a hallmark of the intrinsic pathway) and executioner caspases like caspase-3.[12][13] This leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis and the orderly dismantling of the cancer cell.[12]

Anticancer_Chalcone_Pathway Chalcone Synthetic Chalcone Derivative Tubulin β-Tubulin (Colchicine Site) Chalcone->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Leads to Mitochondrion Mitochondrion CellCycle->Mitochondrion Triggers Intrinsic Pathway Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Anti_inflammatory_Chalcone_Pathway cluster_cyto Cytoplasm cluster_nuc_area Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) Complex IκBα-NF-κB (Inactive Complex) IkBa->Complex NFkB NF-κB (p50/p65) NFkB->Complex NFkB_nuc NF-κB Complex->NFkB_nuc Translocates to Nucleus Chalcone Synthetic Chalcone Derivative Chalcone->IkBa Prevents Degradation COX2 COX-2 Enzyme Chalcone->COX2 Inhibits Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, etc.) NFkB_nuc->Genes Activates AA Arachidonic Acid AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Catalyzes

Anti-inflammatory mechanisms of chalcones via NF-κB and COX-2 inhibition.
Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory drugs.

Compound IDDerivative DescriptionDose% Inhibition of Edema (at 3h)Reference
Compound N3 3-(3,5-dimethoxy phenyl)-1-phenyl prop-2-en-1-one(Not Specified)38.46% (at 1h)[14]
Compound N6 3-(4-hydroxy phenyl)-1-phenyl prop-2-en-1-one(Not Specified)50.0% (at 1h)[14]
Indomethacin Standard NSAID5 mg/kg(Varies, used as positive control)[7]
Diclofenac Sodium Standard NSAID(Not Specified)42.30% (at 1h)[14]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by the irritant carrageenan. [7] Materials:

  • Male Albino rats (150-200 g)

  • Synthetic chalcone derivative

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin, 5 mg/kg)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the assay but allow free access to water.

  • Grouping and Baseline Measurement: Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Groups (different doses of the chalcone derivative). Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (b). [7]3. Compound Administration: Administer the chalcone derivative or the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle. [7][9]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [7][15]5. Edema Measurement: Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours). These are the post-treatment readings (a). [7]6. Data Analysis:

    • Calculate the edema volume at each time point: Edema Volume = a - b

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Edema Vol. of Control - Edema Vol. of Treated) / Edema Vol. of Control] x 100

Antimicrobial and Antioxidant Activities

Beyond their roles in complex diseases like cancer and inflammation, synthetic chalcones also exhibit fundamental protective activities as antimicrobial and antioxidant agents.

Antimicrobial Activity

Chalcone derivatives have shown broad-spectrum activity against various pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. [2][16]The lipophilic nature of the chalcone scaffold allows it to penetrate microbial cell membranes, though the precise mechanisms of action are varied and can include disruption of cellular respiration and inhibition of essential enzymes.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [2] Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Nutrient broth (e.g., Tryptone Soy Broth)

  • Sterile 96-well microplates

  • Chalcone derivatives dissolved in DMSO

  • Resazurin solution (indicator of metabolic activity)

  • Standard antibiotic (e.g., Ampicillin)

Procedure:

  • Preparation: Fill all wells of a 96-well plate with 50 µL of nutrient broth. [2]2. Serial Dilution: Add 50 µL of the chalcone stock solution (e.g., in DMSO/broth) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of chalcone concentrations.

  • Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 1 x 10^6 CFU/mL. Add 10 µL of this inoculum to each well. [2]Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [2]5. MIC Determination: After incubation, add 5 µL of resazurin solution to each well and incubate for a further 30 minutes. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration of the chalcone derivative in which no color change is observed, indicating inhibition of bacterial growth. [2]

Antioxidant Activity

Many chalcones are potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS). This activity is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to stabilize free radicals. [17]

This is a common and straightforward assay to measure the radical-scavenging ability of a compound. [18] Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 100 µM)

  • Chalcone derivatives dissolved in methanol

  • Standard antioxidant (e.g., Ascorbic acid)

  • Spectrophotometer or plate reader (517 nm)

Procedure:

  • Reaction Mixture: In a microplate or cuvette, mix various concentrations of the chalcone solution with the DPPH solution (e.g., add 50 µL of chalcone solution to 150 µL of DPPH solution). [18]2. Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes. [18]3. Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by the antioxidant is observed as a decrease in absorbance (a color change from purple to yellow). [19]4. Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Absorbance of DPPH Control - Absorbance of Sample) / Absorbance of DPPH Control] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.

Conclusion and Future Directions

The synthetic chalcone scaffold represents a highly fruitful platform for the discovery of novel therapeutic agents. The ease of synthesis via methods like the Claisen-Schmidt condensation allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of derivatives for enhanced potency and selectivity against specific biological targets. [5]Current research continues to explore novel chalcone hybrids, combining the chalcone moiety with other pharmacophores to create multi-target drugs, particularly in the realm of cancer therapy. [20]As our understanding of the molecular pathways underlying disease grows, the targeted design of synthetic chalcones will undoubtedly continue to yield promising candidates for the next generation of medicines.

References

A complete list of all sources cited in this document with clickable URLs for verification.

Sources

An In-depth Technical Guide on the Antimicrobial Activity of 4-Aminochalcone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-aminochalcone compounds, a promising class of molecules exhibiting significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-infective agents. This document delves into the synthesis, mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to evaluate the efficacy of these compounds.

Foreword: The Imperative for Novel Antimicrobials

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates a continuous search for new chemical entities that can circumvent existing resistance pathways. Chalcones, belonging to the flavonoid family, have emerged as privileged scaffolds in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities. Within this class, 4-aminochalcones have demonstrated particularly noteworthy potential as antimicrobial agents, warranting a detailed exploration of their scientific landscape.

The 4-Aminochalcone Scaffold: A Privileged Structure

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. The 4-aminochalcone subclass is distinguished by the presence of an amino group at the fourth position of ring B. This specific substitution has been shown to be a critical determinant of their antimicrobial potency.

cluster_chalcone General Structure of 4-Aminochalcone chalcone ringA Ring A ringA->chalcone ringB Ring B ringB->chalcone enone α,β-unsaturated carbonyl system enone->chalcone amino 4-Amino Group amino->chalcone

Caption: General chemical structure of the 4-aminochalcone scaffold.

The synthetic tractability of the chalcone backbone, typically achieved through the Claisen-Schmidt condensation, allows for extensive structural modifications. This facilitates the exploration of structure-activity relationships (SAR) by introducing various substituents on both aromatic rings, providing a powerful platform for optimizing antimicrobial activity and other pharmacological properties.

Synthesis of 4-Aminochalcone Derivatives

The cornerstone of investigating 4-aminochalcones is their synthesis. The most common and efficient method is the base-catalyzed Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (containing the precursor to Ring A) and a 4-aminobenzaldehyde (containing Ring B).

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone and 4-aminobenzaldehyde in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring at room temperature. The base facilitates the deprotonation of the α-carbon of the acetophenone, initiating the condensation.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold water to remove excess base, and then recrystallize it from an appropriate solvent (e.g., ethanol) to obtain the pure 4-aminochalcone compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

G start Reactant Preparation (Substituted Acetophenone + 4-Aminobenzaldehyde) catalyst Catalyst Addition (e.g., NaOH in Ethanol) start->catalyst Dissolve reaction Claisen-Schmidt Condensation (Stirring at Room Temperature) catalyst->reaction Initiate monitoring Reaction Monitoring (TLC) reaction->monitoring Track Progress isolation Product Isolation (Precipitation in Ice Water) monitoring->isolation Upon Completion purification Purification (Recrystallization) isolation->purification Filter & Wash characterization Structural Characterization (NMR, MS, FTIR) purification->characterization Confirm Structure end Pure 4-Aminochalcone characterization->end

Caption: Workflow for the synthesis of 4-aminochalcone derivatives.

In Vitro Evaluation of Antimicrobial Activity

A systematic in vitro evaluation is paramount to determining the antimicrobial spectrum and potency of newly synthesized 4-aminochalcone compounds. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) provide the framework for these assessments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Culture the test microorganism (bacterium or fungus) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: Prepare a two-fold serial dilution of the 4-aminochalcone compound in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as an extension of the MIC assay.

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Anti-Biofilm Activity

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Assessing the ability of 4-aminochalcones to inhibit biofilm formation or eradicate established biofilms is a critical step in their evaluation.

Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition

  • Biofilm Formation: In a 96-well plate, add the microbial inoculum and various sub-MIC concentrations of the 4-aminochalcone compound to a rich medium that promotes biofilm formation (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm development.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Staining: Add a 0.1% crystal violet solution to each well to stain the adherent biofilm. Incubate for 15-20 minutes.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader (typically at 570-595 nm). A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Mechanism of Action: Unraveling the Antimicrobial Effects

While the precise mechanisms of action for all 4-aminochalcone derivatives are not fully elucidated and can vary, several key pathways have been proposed and investigated.

  • Disruption of Microbial Membranes: The lipophilic nature of the chalcone scaffold allows these compounds to intercalate into the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

  • Inhibition of Efflux Pumps: Efflux pumps are a major mechanism of antibiotic resistance in bacteria. Some 4-aminochalcones have been shown to inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics when used in combination.

  • Inhibition of Key Enzymes: Chalcones can act as enzyme inhibitors, targeting essential microbial enzymes involved in processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that regulates virulence factor expression and biofilm formation in many bacteria. Certain chalcones have demonstrated the ability to interfere with quorum sensing signaling, thereby attenuating microbial pathogenicity.

G cluster_chalcone 4-Aminochalcone cluster_cell Microbial Cell cluster_outcome Antimicrobial Outcomes chalcone 4-Aminochalcone Compound membrane Cell Membrane Disruption chalcone->membrane Intercalates efflux Efflux Pump Inhibition chalcone->efflux Blocks enzyme Enzyme Inhibition chalcone->enzyme Binds to qs Quorum Sensing Interference chalcone->qs Disrupts death Cell Death membrane->death sensitization Sensitization to other antibiotics efflux->sensitization enzyme->death virulence Reduced Virulence qs->virulence

Caption: Proposed mechanisms of antimicrobial action for 4-aminochalcones.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for the rational design of more potent 4-aminochalcone derivatives. By systematically modifying the substituents on rings A and B, researchers can identify key structural features that govern antimicrobial activity.

RingPositionSubstituent TypeImpact on Activity
Ring A 2' or 4'Halogens (F, Cl, Br)Often increases lipophilicity and enhances activity
Ring A 2' or 4'Hydroxyl (-OH)Can increase activity, particularly against fungi
Ring B 4Amino (-NH₂)Generally crucial for potent activity
Ring B 2 or 3Electron-withdrawing groupsCan modulate activity, but effects vary

Key SAR Observations:

  • The 4-Amino Group: The presence of the amino group at the 4-position of Ring B is a consistent feature in many of the most active compounds. Its basicity and ability to form hydrogen bonds are thought to be important for target interaction.

  • Halogenation: The introduction of halogens, particularly on Ring A, frequently leads to a significant increase in antimicrobial potency. This is often attributed to an increase in the compound's lipophilicity, which facilitates its passage through microbial membranes.

  • Hydroxylation: Hydroxyl groups, especially at the 2'-position of Ring A, can enhance activity, possibly by enabling chelation with metal ions essential for microbial enzymes.

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key reactive center and is believed to be involved in covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.

Future Directions and Conclusion

4-aminochalcone compounds represent a highly promising and versatile scaffold for the development of new antimicrobial agents. Their straightforward synthesis, coupled with a broad spectrum of activity and multiple potential mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on:

  • Lead Optimization: Utilizing the insights from SAR studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Employing advanced techniques such as proteomics and transcriptomics to definitively identify the molecular targets of the most potent compounds.

  • In Vivo Efficacy: Progressing the most promising leads into animal models of infection to evaluate their in vivo efficacy and safety.

  • Combination Therapy: Exploring the synergistic potential of 4-aminochalcones with existing antibiotics to combat drug-resistant infections.

References

  • Synthesis and antimicrobial evaluation of some new chalcones. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis, characterization, and antimicrobial activity of some new chalcones. Journal of the Serbian Chemical Society.[Link]

  • Synthesis, characterization and in vitro antimicrobial activities of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthesis and biological evaluation of some chalcone derivatives. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Synthesis and antimicrobial activities of some novel chalcones. E-Journal of Chemistry.[Link]

  • Synthesis and evaluation of antimicrobial activity of some chalcones. International Journal of ChemTech Research.[Link]

  • Synthesis and in-vitro antimicrobial activity of some new chalcones. Der Pharma Chemica.[Link]

  • Synthesis and antimicrobial activity of some novel chalcones containing 2,4-dichloro-phenyl group. Der Pharma Chemica.[Link]

Methodological & Application

Development of chalcone derivatives as efflux pump inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development of Chalcone Derivatives as Efflux Pump Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. One of the primary mechanisms by which bacteria evade the action of antibiotics is through the overexpression of efflux pumps—membrane proteins that actively extrude therapeutic agents from the cell, reducing their intracellular concentration to sub-therapeutic levels.[1][2] This mechanism confers resistance to a broad spectrum of structurally and functionally diverse antibiotics.

An emerging and promising strategy to counteract this resistance is the development of Efflux Pump Inhibitors (EPIs). These molecules, when used as adjuvants, can block the efflux mechanism, thereby restoring the efficacy of conventional antibiotics.[3] Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid scaffold (1,3-diphenyl-2-propen-1-one), have garnered significant attention as a versatile platform for developing potent EPIs.[3][4][5] Their structural simplicity, ease of synthesis, and amenability to chemical modification make them ideal candidates for structure-activity relationship (SAR) studies.[6][7]

This guide provides a comprehensive framework for the synthesis, evaluation, and characterization of novel chalcone derivatives as bacterial efflux pump inhibitors. It is designed to equip researchers with both the theoretical understanding and the practical, field-proven protocols necessary to advance the discovery of new antimicrobial adjuvants.

Section 1: Synthesis of Chalcone Scaffolds

The cornerstone of developing novel EPIs is the efficient and versatile synthesis of a library of candidate molecules. The Claisen-Schmidt condensation is the most common and reliable method for synthesizing the chalcone backbone.

Causality: This reaction is favored due to its operational simplicity, use of readily available starting materials (substituted benzaldehydes and acetophenones), and generally high yields. By systematically varying the substituents on both aromatic rings, a diverse chemical library can be generated, which is essential for comprehensive SAR studies.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Purification & Product A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C E Crude Chalcone (Precipitate) C->E D Base Catalyst (NaOH or KOH) Ethanol/Water D->C F Recrystallization (e.g., from Ethanol) E->F G Pure Chalcone Derivative F->G G A Synthesized Chalcone Library B Tier 1: Phenotypic Screening A->B C Protocol 2.1: MIC Determination (Intrinsic Activity) B->C D Protocol 2.2: Checkerboard Assay (Synergy with Antibiotics) B->D E Tier 2: Mechanistic Validation D->E Hit (Synergy Observed) F Protocol 3.1: EtBr Accumulation Assay (Direct EPI Measurement) E->F G Protocol 3.2: Membrane Permeability Assay (Rule out Cytotoxicity) E->G H Lead Candidate(s) F->H Confirmed Inhibitor G->H Confirmed Inhibitor

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a key chalcone intermediate in pharmaceutical research and development.[1] This document is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting advice and detailed protocols to overcome common purity challenges encountered during and after its synthesis via the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation, while a classic and powerful C-C bond-forming reaction, can present challenges in achieving high purity of the desired α,β-unsaturated ketone product.[2] This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of pure this compound?

A1: Verifying the identity and purity of your final product is critical. Below is a table summarizing the expected spectral data.

Technique Expected Characteristics
¹H NMR Aromatic protons typically appear as multiplets in the range of δ 6.8–8.0 ppm. The α,β-unsaturated protons of the enone system are characteristic doublets, with a large coupling constant (J ≈ 15–16 Hz) confirming the (E)- or trans-configuration.[1]
¹³C NMR The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region of the spectrum. Aromatic and vinylic carbons will also be present. A known reference for the ¹³C NMR spectrum can be found in the work of Solaniova et al. (1976).[3]
IR Spectroscopy The infrared spectrum will show a characteristic C=O stretching vibration for the α,β-unsaturated ketone. Additionally, N-H stretching bands from the primary amine, C-H stretching from the aromatic rings, and C=C stretching from both the aromatic rings and the enone system will be observable.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₃NO, M.W. = 223.27 g/mol ) should be observed.[3]

Q2: What are the most common impurities I should be aware of during the synthesis?

A2: The most common impurities arise from unreacted starting materials and side reactions inherent to the Claisen-Schmidt condensation mechanism. These include:

  • Unreacted Starting Materials: 4-aminoacetophenone and benzaldehyde.

  • Michael Addition Adduct: The enolate of 4-aminoacetophenone can act as a nucleophile and attack the β-carbon of the newly formed chalcone in a 1,4-conjugate addition, leading to a dimeric byproduct.[4][5] This is more likely with prolonged reaction times or high concentrations of a strong base.

  • Aldol Addition Product: The initial β-hydroxy ketone intermediate may persist if the dehydration step is incomplete.

  • Self-Condensation of 4-aminoacetophenone: Although less favorable than the reaction with the more electrophilic benzaldehyde, some self-condensation of the ketone can occur.

Q3: My crude product is a persistent oil or gummy solid. How can I induce crystallization?

A3: The formation of an oil or gummy precipitate is a common issue, often due to the presence of impurities that inhibit the formation of a crystal lattice.[6] Here are several strategies to address this:

  • Solvent Titration: Dissolve the oil in a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., water, hexane) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Re-purification: If the above methods fail, it is likely that the impurity level is too high, and purification by column chromatography is necessary before attempting recrystallization again.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Competing side reactions (e.g., Michael addition).[4] - Product loss during workup or purification.- Monitor the reaction by TLC to ensure completion. - Control the reaction temperature (e.g., use an ice bath) and reaction time to minimize side reactions.[4] - Optimize the purification procedure to minimize transfers and use appropriate solvent volumes.
Colored Impurities - Formation of colored byproducts from the reaction of the amino group or oxidation.- Treat a solution of the crude product with activated charcoal before recrystallization. - Column chromatography can effectively separate colored impurities.
Broad Melting Point Range - Presence of impurities.- Recrystallize the product from a suitable solvent system until a sharp melting point is obtained. - If recrystallization is ineffective, purify by column chromatography.
Poor Separation on TLC/Column Chromatography - Inappropriate solvent system.- Systematically vary the polarity of the eluent. For this polar chalcone, a mixture of hexane and ethyl acetate is a good starting point.[8] Gradually increasing the proportion of ethyl acetate will increase the polarity. - Consider alternative solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds, provided a suitable solvent is found. Ethanol is a commonly used and effective solvent for chalcones.[8]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry on the filter paper.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds, especially when dealing with oily products or complex mixtures.[8]

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common choice. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[7]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Direct Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified chalcone.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Solid or Oil) IsSolid Is it a solid? Crude->IsSolid Recrystallization Attempt Recrystallization (e.g., Ethanol) IsSolid->Recrystallization Yes OilyProduct Oily/Gummy Product IsSolid->OilyProduct No CheckPurity Is it pure? Recrystallization->CheckPurity PureSolid Pure Solid Product CheckPurity->PureSolid Yes ColumnChromatography Column Chromatography (e.g., Hexane/EtOAc) CheckPurity->ColumnChromatography No PureProduct Pure Product ColumnChromatography->PureProduct OilyProduct->ColumnChromatography TroubleshootCrystallization Troubleshoot Crystallization (Scratch, Seed, etc.) OilyProduct->TroubleshootCrystallization TroubleshootCrystallization->Recrystallization

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Decision Tree for Impurities

TroubleshootingTree Start Impure Product TLC Analyze by TLC with starting materials as standards Start->TLC Spots What do you see? TLC->Spots SM_Present Spots corresponding to starting materials Spots->SM_Present New_Spot New spot(s) present Spots->New_Spot SM_Solution Optimize reaction time and stoichiometry SM_Present->SM_Solution New_Spot_Polarity Polarity of new spot? New_Spot->New_Spot_Polarity More_Polar More polar than product New_Spot_Polarity->More_Polar Less_Polar Less polar than product New_Spot_Polarity->Less_Polar More_Polar_Impurity Likely Aldol Adduct More_Polar->More_Polar_Impurity Less_Polar_Impurity Likely Michael Adduct or self-condensation product Less_Polar->Less_Polar_Impurity More_Polar_Solution Ensure complete dehydration (e.g., longer reaction time, higher temp) More_Polar_Impurity->More_Polar_Solution Less_Polar_Solution Reduce reaction time, lower temperature, use milder base Less_Polar_Impurity->Less_Polar_Solution

Caption: A decision tree to aid in identifying and resolving common impurities.

References

  • ResearchGate. (n.d.). Condensation of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid Phase Synthesis of Aminochalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wentzel Lab. (2021, February 11). Chalcone Synthesis Mechanism-E2 vs E1cb [Video]. YouTube. [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Reddit. (n.d.). Chalcone Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one and Other Prominent Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of molecular scaffolds under investigation, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides an in-depth, objective comparison of the anticancer activity of the synthetic aminochalcone, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (APE) , against two well-characterized, naturally occurring chalcones: Xanthohumol and Licochalcone A . This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of pertinent molecular pathways and experimental workflows, designed for researchers, scientists, and drug development professionals.

Introduction to Chalcones as Anticancer Agents

Chalcones are the biosynthetic precursors to all flavonoids and are abundant in edible plants. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is amenable to diverse chemical modifications, leading to a vast library of derivatives with enhanced biological activities. The anticancer properties of chalcones are attributed to their ability to interact with multiple cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1] The presence of the α,β-unsaturated ketone moiety is often critical for their cytotoxic activity, acting as a Michael acceptor that can react with nucleophilic groups in proteins, such as cysteine residues in key enzymes.[2]

Comparative Analysis of Anticancer Activity

This section compares the in vitro cytotoxic activity of this compound (APE) with that of Xanthohumol and Licochalcone A against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the primary metric for comparison.

This compound (APE): A Promising Aminochalcone

APE is a synthetic chalcone derivative characterized by an amino group on one of the phenyl rings. The introduction of an amino group has been shown to be favorable for the antitumor activity of chalcones.[1] Structurally, APE is a relatively simple chalcone, which makes it an attractive candidate for further chemical modification and optimization.

dot

cluster_APE This compound (APE) APE_structure APE_structure cluster_Xanthohumol Xanthohumol Xanthohumol_structure Xanthohumol_structure

Caption: Chemical structure of Xanthohumol.

Licochalcone A: A Key Bioactive Compound from Licorice Root

Licochalcone A is a major chalcone isolated from the roots of licorice (Glycyrrhiza species). It is known to possess a wide range of pharmacological properties, including significant anticancer activity against various human malignancies. [3] dot

cluster_Licochalcone_A Licochalcone A Licochalcone_A_structure Licochalcone_A_structure

Caption: Chemical structure of Licochalcone A.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for APE, Xanthohumol, and Licochalcone A against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell density, passage number, and treatment duration can influence the results.

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compound (APE) T47DBreast Cancer23.6
HeLaCervical Cancer101.9
Xanthohumol HepG2Liver Cancer~20
40-16 (HCT-116 derivative)Colon Cancer4.1 (24h), 3.6 (48h), 2.6 (72h) [3]
AGSGastric Cancer16.04
SGC-7901Gastric Cancer35.81
MGC-803Gastric Cancer111.16
Licochalcone A SKOV3Ovarian Cancer19.22
A549Lung Cancer~20
H460Lung Cancer~15
22Rv1Prostate Cancer15.73 - 23.35 [4]
LNCaPProstate Cancer15.73 - 23.35 [4]
PC-3Prostate Cancer15.73 - 23.35 [4]
DU145Prostate Cancer15.73 - 23.35 [4]

Mechanisms of Anticancer Action

The anticancer efficacy of these chalcones is underpinned by their ability to modulate key cellular processes, primarily apoptosis and the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. [5]Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). [2][6]The ratio of these proteins determines the cell's susceptibility to apoptosis. Chalcones can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to cell death. [7] Xanthohumol has been shown to induce apoptosis in liver cancer cells by increasing the expression of p53, which in turn can upregulate Bax and downregulate Bcl-2. [8]It also activates caspase-3, a key executioner of apoptosis. [8] Licochalcone A induces apoptosis in various cancer cells by activating caspase-3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). [9]It can also induce endoplasmic reticulum (ER) stress, which can trigger apoptosis. [9] The apoptotic mechanism of APE has been linked to the downregulation of oncogenic microRNA-18a (miR-18a), leading to the upregulation of the tumor suppressor Dicer1. [1]While this points to a distinct mechanism, it is likely that these events converge on the core apoptotic machinery.

dot

cluster_chalcones Chalcones (APE, Xanthohumol, Licochalcone A) cluster_pathway Intrinsic Apoptosis Pathway APE APE Bcl2_family Bcl-2 Family Regulation APE->Bcl2_family Potential modulation Xanthohumol Xanthohumol Xanthohumol->Bcl2_family Licochalcone_A Licochalcone A Caspase3 Caspase-3 Activation Licochalcone_A->Caspase3 Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Upregulation of pro-apoptotic (Bax, Bak) Downregulation of anti-apoptotic (Bcl-2, Bcl-xL) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of chalcone-induced intrinsic apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Chalcones can intervene at various checkpoints of the cell cycle, primarily at the G1/S and G2/M transitions, thereby halting proliferation.

Licochalcone A has been reported to induce G2/M cell cycle arrest in non-small cell lung cancer cells by downregulating key regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C. [9]It can also cause G1 arrest in other cancer types by modulating the expression of Cyclin D1, Cyclin E, CDK2, and CDK4. [10] The effect of APE and Xanthohumol on the cell cycle is also an active area of investigation, with studies suggesting they can induce arrest at various phases depending on the cancer cell type. [11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of APE and key assays used to evaluate the anticancer activity of these chalcones.

Synthesis of this compound (APE) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.

Materials:

  • 4-aminoacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-aminoacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution and stir.

  • Prepare a solution of NaOH (1.2 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture while stirring.

  • Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A yellow precipitate of APE will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any remaining NaOH.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the chalcone compounds (APE, Xanthohumol, Licochalcone A) in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the chalcone solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Chalcone compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the chalcone compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Chalcone compounds

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with chalcones as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

cluster_workflow Experimental Workflow for Anticancer Activity Evaluation start Start: Chalcone Synthesis (e.g., APE via Claisen-Schmidt) cell_culture Cell Culture: Select and maintain cancer cell lines start->cell_culture mtt_assay MTT Assay: Determine IC50 values (Cytotoxicity) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay: Annexin V/PI Staining (Flow Cytometry) mtt_assay->apoptosis_assay Treat with IC50 cell_cycle_assay Cell Cycle Analysis: PI Staining (Flow Cytometry) mtt_assay->cell_cycle_assay Treat with IC50 western_blot Mechanism Study: Western Blot for key proteins (e.g., Caspases, Bcl-2) apoptosis_assay->western_blot cell_cycle_assay->western_blot end End: Data Analysis and Conclusion western_blot->end

Caption: A typical experimental workflow for evaluating the anticancer activity of chalcones.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant anticancer potential of this compound, Xanthohumol, and Licochalcone A. While all three compounds exhibit potent cytotoxic effects against various cancer cell lines, their efficacy varies depending on the cell type and the specific chemical substitutions on the chalcone scaffold.

Xanthohumol and Licochalcone A, being natural products, have been more extensively studied, and their mechanisms of action, particularly the induction of apoptosis and cell cycle arrest, are well-documented. APE, a synthetic aminochalcone, shows promise, particularly in breast cancer models, through a mechanism involving microRNA regulation.

Future research should focus on direct, head-to-head comparative studies of these and other promising chalcones against a standardized panel of cancer cell lines to establish a more definitive structure-activity relationship. Furthermore, elucidating the detailed molecular mechanisms of APE in various human cancer cell lines will be crucial for its further development as a potential therapeutic agent. The amenability of the chalcone scaffold to chemical modification offers exciting opportunities for the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway. PMC. Available at: [Link]

  • Synthesis and antiproliferative activity of some new chalcone derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. PMC. Available at: [Link]

  • The Effect of Xanthohumol Derivatives on Apoptosis Induction in Canine Lymphoma and Leukemia Cell Lines. MDPI. Available at: [Link]

  • Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology. Available at: [Link]

  • Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells. MDPI. Available at: [Link]

  • Anticancer effects of licochalcones: A review of the mechanisms. Frontiers in Pharmacology. Available at: [Link]

  • Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. ResearchGate. Available at: [Link]

  • Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell carcinoma. Spandidos Publications. Available at: [Link]

  • Xanthohumol inhibits Notch signaling and induces apoptosis in hepatocellular carcinoma. PubMed. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. Available at: [Link]

  • In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. Available at: [Link]

  • Xanthohumol Triggers Pyroptotic in Prostate Cancer Cells via the Caspase-3/GSDME Signaling Pathway. MDPI. Available at: [Link]

  • Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. Available at: [Link]

  • Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling. Biomolecules & Therapeutics. Available at: [Link]

  • Licochalcone A Inhibits the Proliferation of Human Lung Cancer Cell Lines A549 and H460 by Inducing G2/M Cell Cycle Arrest and ER Stress. PubMed. Available at: [Link]

  • Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. PubMed. Available at: [Link]

  • The Role and Mechanisms of Action of Natural Compounds in the Prevention and Treatment of Cancer and Cancer Metastasis. IMR Press. Available at: [Link]

  • Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. PubMed. Available at: [Link]

  • DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors. DigitalCommons@TMC. Available at: [Link]

  • Anticancer effects of licochalcones: A review of the mechanisms. PMC. Available at: [Link]

  • Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. PMC. Available at: [Link]

  • Xanthohumol, a Prenylated Chalcone Derived from Hops, Inhibits Growth and Metastasis of Melanoma Cells. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Chalcones In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging transition. Chalcones, a class of aromatic ketones that are precursors to flavonoids, represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Their therapeutic potential, however, can only be realized through rigorous in vivo validation.

This guide provides an in-depth comparison of established experimental models for assessing the biological activity of novel chalcone derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, emphasizing the design of self-validating systems to ensure the integrity and trustworthiness of your findings.

Part 1: Foundational In Vivo Considerations: Beyond "Does It Work?" to "How and Why?"

Before embarking on specific efficacy studies, a foundational understanding of your chalcone's behavior within a biological system is paramount. Neglecting this stage is a common pitfall that can lead to misinterpretation of efficacy data and wasted resources.

Predictive & Preliminary Toxicity Profiling

An effective drug must be safe. Initial toxicity assessments are crucial for establishing a therapeutic window and determining appropriate dose ranges for subsequent efficacy studies.

  • In Silico ADMET Prediction: Computational tools can provide early insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your chalcone derivatives. This is a cost-effective first pass to identify potential liabilities.[4]

  • Brine Shrimp Lethality Assay: This simple, rapid, and inexpensive bioassay is an excellent preliminary screen for cytotoxicity. It provides an early indication of the compound's general toxicity, helping to rank derivatives and guide dose selection for rodent studies.[4] LD50 values above 200 µg/mL in this assay often suggest a good initial safety profile.[4]

  • Zebrafish Embryotoxicity Model: The optical transparency of zebrafish (Danio rerio) embryos allows for real-time, dynamic evaluation of toxicity in vivo.[5] This model is particularly powerful for identifying potential teratogenicity or specific organ toxicity (e.g., myotoxicity) during early development, offering a higher-order biological system than cell-based assays without the cost of rodent studies.[5][6]

Pharmacokinetic (PK) Profiling: Ensuring Target Engagement

A compound cannot be effective if it doesn't reach its target in sufficient concentration and for an adequate duration. Chalcones have been reported to suffer from poor oral bioavailability, which can limit their therapeutic efficacy.[7] Therefore, preliminary PK studies are essential.

A typical PK study involves administering the chalcone derivative to a small cohort of animals (e.g., rats or rabbits) via the intended route of administration (e.g., oral, intraperitoneal).[7][8] Blood samples are collected at various time points, and the concentration of the compound is determined using methods like RP-HPLC.[7] Key parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Understanding these parameters is critical for designing a rational dosing regimen for your efficacy studies.[8]

Part 2: A Comparative Guide to In Vivo Models for Chalcone Bioactivity

The choice of an in vivo model is dictated by the specific biological activity you aim to validate. Here, we compare the gold-standard models for the most common activities attributed to chalcones.

Anti-inflammatory Activity: Rodent vs. Zebrafish Models

Chalcones are well-known for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4][9]

This is the most widely used and well-characterized model for acute inflammation. Its enduring popularity stems from its high reproducibility and clear, quantifiable endpoint.[10][11]

Causality & Mechanism: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase (0-1 hr) is mediated by histamine and serotonin, while the later phase (1-6 hr) involves the production of prostaglandins, mediated by the upregulation of COX-2.[12][13] An effective anti-inflammatory chalcone, particularly one targeting the COX pathway, will significantly inhibit this second phase.[12]

G groups groups dosing dosing groups->dosing time_points time_points calc_edema calc_edema time_points->calc_edema

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-250 g) are typically used.[14]

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (23-25°C, 12-h light/dark cycle).[9]

  • Grouping: Randomly divide animals into experimental groups (n ≥ 6 per group): Vehicle Control, Positive Control (e.g., Diclofenac or Celecoxib), and Chalcone Treatment groups (at least 3 dose levels).[4][9]

  • Dosing: Administer the chalcone derivative, vehicle, or positive control (commonly via intraperitoneal or oral routes) 30-60 minutes before carrageenan injection.[11][14]

  • Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[14]

  • Measurement: Measure the paw volume using a plethysmometer at baseline (before induction) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[14]

  • Endpoint Analysis: The primary endpoint is the change in paw volume. Calculate the percentage of edema inhibition for each treatment group relative to the vehicle control. This quantitative, self-validating endpoint provides a clear measure of efficacy.

For earlier stage screening or when compound availability is limited, the zebrafish larva model offers a powerful alternative. Its key advantages are small compound requirement, rapid turnaround, and the ability to visualize inflammatory cell migration in real-time.

Causality & Mechanism: Transection of the larval tail fin induces an acute inflammatory response, characterized by the rapid recruitment of neutrophils to the wound site. Using a transgenic line like Tg(mpx:gfp), where neutrophils express Green Fluorescent Protein (GFP), allows for direct visualization and quantification of this process. A chalcone with anti-inflammatory activity will reduce the number of neutrophils migrating to the wound.

Protocol: Zebrafish Larval Fin Amputation

  • Animal Model: Use Tg(mpx:gfp) zebrafish larvae at 3 days post-fertilization (dpf).

  • Compound Exposure: Array larvae in a 96-well plate and expose them to different concentrations of the chalcone derivative or controls for 1-2 hours prior to injury.

  • Injury: Anesthetize larvae and amputate the caudal fin using a sterile microscalpel.

  • Imaging & Quantification: At a fixed time point post-injury (e.g., 4 hours), image the wound site under a fluorescence microscope.

  • Endpoint Analysis: The primary endpoint is the number of GFP-positive neutrophils that have migrated to the wound site. A statistically significant reduction in neutrophil count in treated larvae compared to vehicle controls indicates anti-inflammatory activity.

FeatureRodent Paw Edema ModelZebrafish Wound Model
Throughput LowHigh
Compound Req. High (mg)Low (µg)
Timeframe Days to WeeksDays
Primary Endpoint Paw Volume (Edema)Neutrophil Migration
Relevance Mammalian physiology, well-establishedVertebrate model, visual, good for screening
Best For Preclinical validation of lead candidatesHigh-throughput screening of derivatives
Anti-cancer Activity: Xenograft Models in Immunocompromised Mice

Validating the anti-cancer potential of chalcones requires demonstrating their ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the industry standard.

Causality & Mechanism: This model tests the compound's ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis, arresting the cell cycle, or inhibiting angiogenesis, within a complex in vivo microenvironment. The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) is a key decision. CDX models use established cancer cell lines and are excellent for initial efficacy testing, while PDX models, which use tumor fragments directly from a patient, better represent the heterogeneity and microenvironment of human tumors.

G implantation implantation tumor_growth tumor_growth implantation->tumor_growth monitoring monitoring euthanasia euthanasia monitoring->euthanasia

General Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude, SCID) to prevent rejection of human cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) mixed with Matrigel into the flank of the mice.

  • Tumor Growth & Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers (Volume = 0.5 x Length x Width²). Once tumors reach the target size, randomize mice into treatment groups.

  • Treatment: Administer the chalcone derivative via the predetermined route and schedule. Monitor animal health and body weight throughout the study as a measure of toxicity.

  • Endpoint Analysis: The primary endpoint is tumor growth inhibition. When tumors in the control group reach the maximum allowed size, all animals are euthanized. Tumors are excised, weighed, and can be used for further ex vivo analysis, such as immunohistochemistry for proliferation markers (Ki-67) or apoptosis markers (cleaved caspase-3), to validate the mechanism of action.

Chalcone DerivativeCancer ModelDose & RouteResultReference
Xanthohumol (XH)A549 Lung Cancer Xenograft10-25 mg/kgSignificant reduction in tumor weight and volume
Cardamonin (CAR)MDA-MB-231 Breast Cancer Xenograft5 mg/kgSignificant inhibition of tumor volume
Chalcone-1,2,3-triazole derivativeHepG2 Liver Cancer XenograftNot specifiedSignificant antitumor activity with low toxicity
Antimicrobial Activity: Murine Systemic Infection Models

While many studies report the in vitro antimicrobial activity of chalcones, demonstrating efficacy in vivo is the crucial next step. This typically involves establishing a systemic infection in mice and evaluating the ability of the chalcone to clear the pathogen and improve survival.

This model assesses the ability of a compound to combat a systemic bacterial infection that can lead to sepsis.

Causality & Mechanism: Mice are infected intraperitoneally (IP) with a lethal or sub-lethal dose of bacteria (e.g., Methicillin-resistant Staphylococcus aureus, MRSA). The chalcone is then administered to determine if it can reduce the bacterial load in key organs (like the liver, spleen, and kidneys) and/or improve the survival rate of the animals.[8]

Protocol: S. aureus Systemic Infection Model

  • Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Infection: Inject a calibrated dose of S. aureus (e.g., 1 x 10⁷ CFUs) via the intraperitoneal route.[8]

  • Treatment: At a set time post-infection (e.g., 1 hour), administer the chalcone derivative or a standard-of-care antibiotic (e.g., vancomycin).[8]

  • Endpoint Analysis:

    • Survival Study: Monitor the survival of the animals over a period of several days (e.g., 7 days).[8]

    • Bacterial Burden Study: At a specific time point (e.g., 24 hours post-infection), euthanize the animals, aseptically harvest organs (kidneys, liver), homogenize the tissue, and perform serial dilutions to plate for colony-forming units (CFUs). A significant reduction in CFUs in treated animals compared to controls indicates antibacterial efficacy.

This model is the gold standard for evaluating novel antifungal agents against systemic fungal infections, most commonly caused by Candida albicans.[1]

Causality & Mechanism: The infection is typically established via intravenous (tail vein) injection of C. albicans. The fungus disseminates and preferentially colonizes the kidneys. The efficacy of the test compound is measured by its ability to reduce the fungal burden in the kidneys.

Protocol: Systemic Candidiasis Model

  • Animal Model: Immunocompetent mice (e.g., BALB/c) are commonly used. For some studies, mice may be rendered neutropenic to increase susceptibility.

  • Infection: Inject a suspension of C. albicans (e.g., 1 x 10⁵ cells) intravenously via the lateral tail vein.

  • Treatment: Begin the treatment regimen with the chalcone derivative or a standard antifungal (e.g., fluconazole) at a specified time post-infection.

  • Endpoint Analysis: After a set duration (e.g., 48-72 hours), euthanize the mice. Aseptically remove the kidneys, homogenize them, and plate serial dilutions on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the CFU per gram of tissue. A significant reduction in fungal load demonstrates in vivo antifungal activity.

Conclusion: Designing a Robust In Vivo Validation Strategy

The successful in vivo validation of a chalcone derivative is not the result of a single experiment but a logically sequenced, multi-faceted investigation. By starting with foundational toxicity and pharmacokinetic profiling, you can design more meaningful and interpretable efficacy studies. The choice of model—be it a classic rodent model for preclinical validation or a high-throughput zebrafish screen for early-stage discovery—should be a deliberate decision based on your research question and resources. By focusing on the causality behind each model and employing quantitative, self-validating endpoints, researchers can confidently and efficiently advance their most promising chalcone candidates toward the next stage of drug development.

References

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2024). PubMed Central. [Link]

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (n.d.). PMC. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Online Press. [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (n.d.). ACG Publications. [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. (n.d.). PMC. [Link]

  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. (2019). PMC. [Link]

  • Synthesis, Computational Studies, and Biological Evaluation of Chalcones as Antifungal Agents. (n.d.). Bentham Science Publisher. [Link]

  • Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. (n.d.). PMC - NIH. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC - PubMed Central. [Link]

  • Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (n.d.). PubMed. [Link]

  • Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo. (n.d.). PMC - NIH. [Link]

  • Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (n.d.). PubMed Central. [Link]

  • Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (n.d.). MDPI. [Link]

  • Chalcones and Gastrointestinal Cancers: Experimental Evidence. (n.d.). MDPI. [Link]

  • Pharmacodynamics of fluconazole in a murine model of systemic candidiasis. (n.d.). PubMed. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

  • Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. (n.d.). Dove Medical Press. [Link]

  • Experimental In Vivo Models of Candidiasis. (n.d.). MDPI. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model. (n.d.). MDPI. [Link]

  • Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (n.d.). Taylor & Francis Online. [Link]

  • Chalcone 9X inhibited U87 tumor growth of a xenograft model in nude... (n.d.). ResearchGate. [Link]

  • (PDF) Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. (n.d.). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. (n.d.). PMC - NIH. [Link]

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023). ResearchGate. [Link]

  • Application of Zebrafish as a Model for Anti-Cancer Activity Evaluation and Toxicity Testing of Natural Products. (2023). NIH. [Link]

  • In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies. (n.d.). PMC - PubMed Central. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

  • The advantages of patient-derived using xenograft models for preclinical oncology research. (2023). YouTube. [Link]

  • Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. (n.d.). MDPI. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). NIH. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS. (n.d.). ThaiScience. [Link]

  • carrageenan induced paw: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Characterization of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and spectroscopic characterization of the chalcone derivative, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative framework, contextualizing the synthesis and spectral data of the target molecule against relevant alternatives, thereby providing a comprehensive understanding of its chemical identity and purity. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds of significant interest in medicinal chemistry. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them attractive scaffolds for drug design and development. The title compound, this compound, also known as 4'-aminochalcone, incorporates a key pharmacophore and serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Accurate synthesis and unambiguous characterization are paramount to unlocking its full potential in research and development. This guide will focus on the practical aspects of its preparation via the Claisen-Schmidt condensation and its detailed structural elucidation using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1] In this case, 4-aminoacetophenone provides the enolizable ketone, and benzaldehyde serves as the electrophilic aldehyde.

Mechanistic Insight

The reaction proceeds via an aldol condensation mechanism. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from 4-aminoacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (aldol adduct). Subsequent base-catalyzed dehydration readily occurs to produce the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the chalcone.[2][3]

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration ketone 4-Aminoacetophenone enolate Enolate Intermediate ketone->enolate Base abstraction of α-H⁺ aldehyde Benzaldehyde enolate->aldehyde Nucleophilic attack on carbonyl carbon base OH⁻ alkoxide Alkoxide Adduct aldehyde->alkoxide chalcone This compound alkoxide->chalcone Protonation & Dehydration water H₂O

Caption: Mechanism of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol

Materials:

  • 4-aminoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Crushed Ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 4-aminoacetophenone (e.g., 0.005 mol) and benzaldehyde (0.005 mol) in a minimal amount of 95% ethanol with stirring.[4]

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) dropwise. The reaction is often exothermic.[5]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, less polar product spot indicates the progression of the reaction.[5][6]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.[5]

  • Precipitation: Neutralize the mixture by the slow addition of dilute HCl with constant stirring until the solution is acidic to pH paper (pH ~ 2-3). This will cause the chalcone product to precipitate.[5][7]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.[5]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: For obtaining a high-purity product, recrystallization from a suitable solvent like ethanol is recommended.[8][9] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

Synthesis_Workflow start Start reactants Dissolve 4-Aminoacetophenone & Benzaldehyde in Ethanol start->reactants base Add NaOH solution dropwise reactants->base stir Stir at room temperature (12-24h) base->stir tlc Monitor reaction by TLC stir->tlc workup Pour into ice water tlc->workup precipitate Acidify with HCl to precipitate product workup->precipitate filter Vacuum filter and wash with cold water precipitate->filter dry Dry the crude product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Chalcone recrystallize->end

Caption: Experimental workflow for the synthesis of 4'-aminochalcone.

Spectroscopic Characterization: A Comparative Analysis

The unambiguous identification of the synthesized this compound relies on a combination of spectroscopic techniques. Here, we present the expected FT-IR and NMR data and compare it with that of chalcone analogs bearing electron-withdrawing and other electron-donating groups to highlight the influence of substituents on the spectral properties.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] The key vibrational frequencies for our target compound are presented in the table below, alongside those for two comparative chalcones: (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (electron-withdrawing -NO₂ group) and (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (electron-donating -OCH₃ group).

Functional GroupThis compound (Expected, cm⁻¹)(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Literature, cm⁻¹)(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Literature, cm⁻¹)
N-H stretch (amine)3450-3300--
C-H stretch (aromatic)~3050~3060~3070
C=O stretch (ketone)~1655~1665~1658
C=C stretch (alkene)~1600~1595~1598
C=C stretch (aromatic)1580-14501575-14501585-1460
N-O stretch (nitro)-~1520 & ~1345-
C-O stretch (ether)--~1255

Analysis:

  • N-H Stretch: The presence of two distinct bands in the 3450-3300 cm⁻¹ region for the target compound is a clear indicator of the primary amine (-NH₂) group.

  • C=O Stretch: The carbonyl stretching frequency is sensitive to the electronic nature of the substituent on the phenyl ring attached to it. The electron-donating amino group in our target compound is expected to lower the C=O stretching frequency (~1655 cm⁻¹) compared to the unsubstituted chalcone due to resonance. Conversely, the electron-withdrawing nitro group in the comparative example increases the frequency (~1665 cm⁻¹), while the methoxy group has a less pronounced lowering effect.

  • C=C Stretch: The alkene C=C stretching vibration is typically observed around 1600 cm⁻¹.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is particularly useful for confirming the stereochemistry of the double bond. The large coupling constant (J) between the vinylic protons (Hα and Hβ) is characteristic of the trans or (E)-isomer.

ProtonThis compound (Expected δ, ppm)MultiplicityJ (Hz)
-NH₂~4.0-5.0br s-
~7.4-7.6d~15-16
~7.7-7.9d~15-16
Aromatic-H (aminophenyl)~6.7 & ~7.9d~8-9
Aromatic-H (phenyl)~7.3-7.7m-

Analysis:

  • Vinylic Protons: The most diagnostic signals are the doublets for Hα and Hβ with a large coupling constant of approximately 15-16 Hz, unequivocally confirming the (E)-configuration of the double bond.

  • Aromatic Protons: The protons on the 4-aminophenyl ring will appear as two distinct doublets due to the strong electron-donating effect of the amino group, which deshields the ortho protons and shields the meta protons. The protons on the unsubstituted phenyl ring will appear as a multiplet.

  • Amine Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonThis compound (Expected δ, ppm)
C=O~188-190
~120-122
~143-145
C (aminophenyl, C-NH₂)~150-152
C (aminophenyl, other)~113-131
C (phenyl)~128-135

Analysis:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is the most downfield signal, typically appearing around 188-190 ppm.

  • Vinylic Carbons: The chemical shifts of the vinylic carbons (Cα and Cβ) are also diagnostic. Cβ is typically more downfield than Cα due to its proximity to the phenyl ring.

  • Aromatic Carbons: The carbon attached to the amino group (C-NH₂) is significantly shielded and appears at a higher field compared to the other substituted aromatic carbons.

Comparative Analysis of NMR Data:

The electronic nature of the substituents on the aromatic rings significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra.

  • Electron-Donating Groups (-NH₂, -OCH₃): These groups increase the electron density on the aromatic ring, causing an upfield shift (shielding) of the ortho and para protons and carbons. This effect also extends to the chalcone backbone.

  • Electron-Withdrawing Groups (-NO₂): These groups decrease the electron density, leading to a downfield shift (deshielding) of the ortho and para protons and carbons. This deshielding effect is also observed in the chalcone system.[11]

By comparing the obtained spectra with literature data for these and other substituted chalcones, a high degree of confidence in the structure and purity of the synthesized this compound can be achieved.

Conclusion

This guide has provided a comprehensive overview of the synthesis of this compound via the Claisen-Schmidt condensation, complete with a detailed experimental protocol and mechanistic insights. Furthermore, a thorough guide to its characterization by FT-IR and NMR spectroscopy has been presented, with a comparative analysis against related chalcone derivatives. This approach not only confirms the identity and purity of the target molecule but also provides a deeper understanding of the structure-property relationships within this important class of compounds. The self-validating nature of the described protocols and the detailed spectral analysis are intended to empower researchers in their pursuit of novel therapeutics based on the versatile chalcone scaffold.

References

  • SciSpace. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Singh, S., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1616. [Link]

  • Vyas, S. P., et al. (2016). Preparation and characterizations of (2e)-1-(4-{(e)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one. World Journal of Pharmaceutical Research, 5(5), 1045-1053. [Link]

  • Consensus, S. (2024). Prep and characterization of a phenylprop-2-en-1-one compound. Consensus, 2024. [Link]

  • The Catalyst - Organic Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. [Link]

  • NPTEL - Special Lecture Series. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. [Link]

  • JETIR. (2018). SYNTHESIS OF CHALCONES. JETIR, 5(8). [Link]

  • Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2510. [Link]

  • Chemistry Made Easy. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7604. [Link]

  • Singh, S., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2022). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Molecules, 27(23), 8345. [Link]

  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2016). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]

  • Kariuki, V. M., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 28(12), 4831. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • JETIR. (2019). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 6(6). [Link]

  • Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2510. [Link]

  • ResearchGate. Effect of electron-donating groups on the excited state spectroscopy and dynamics of 2′-hydroxychalcone derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(1), 1064-1081. [Link]

  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 12(1), 1. [Link]

  • INIS-IAEA. (2017). Structural and vibrational spectroscopic studies on chalcone derivatives. [Link]

  • ResearchGate. (2019). (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. [Link]

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • Sarojini, B. K., et al. (2007). (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4352. [Link]

  • ResearchGate. 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

  • ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry. [Link]

  • SpectraBase. 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 13C NMR. [Link]

  • ChemBK. (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. [Link]

  • MOLBASE. This compound. [Link]

  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

  • ResearchGate. (2023). Synthesis, crystal structure, structural and spectroscopic analysis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our most crucial instrument is a safe laboratory environment. The handling of novel or specialized research chemicals, such as the synthetic chalcone derivative (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, demands a proactive and intelligent approach to safety. This guide moves beyond a simple checklist, offering a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our directive is to ensure that your focus remains on your research, secure in the knowledge that you are protected by field-proven safety protocols.

The Foundation of Safety: A Proactive Hazard Assessment

Comprehensive toxicological data for every research chemical is not always available. Therefore, we must operate under a principle of prudent caution, assessing potential hazards based on the compound's chemical structure and known risks of similar molecular classes. The structure of this compound contains several key functional groups that inform our safety protocol.

  • Chalcone Backbone (α,β-Unsaturated Ketone): This reactive Michael acceptor is a common feature in many biologically active compounds. Structurally similar compounds are known to be potential skin irritants and sensitizers[1]. Repeated exposure can lead to allergic contact dermatitis.

  • Aromatic Amine Moiety: Aromatic amines as a class can present toxicological concerns[2]. While the specific toxicity of this compound is not fully characterized, it is prudent to prevent systemic exposure through inhalation, ingestion, or skin absorption.

  • Solid Particulate Nature: As a solid, the compound poses an inhalation risk if it becomes airborne as a fine powder or dust[3][4]. This necessitates handling techniques and engineering controls designed to minimize dust generation.

Table 1: Summary of Potential Hazards

FeatureAssociated HazardRationale for Caution
Physical Form Solid PowderRisk of inhalation of fine particulates; potential for dust accumulation on surfaces.
Chalcone Core Skin Irritation & SensitizationThe α,β-unsaturated ketone is a reactive functional group that can interact with biological macromolecules[1].
Aromatic Amine Potential Systemic ToxicityAromatic amines as a class require careful handling to avoid absorption[2].
General Ketone Eye & Respiratory IrritationKetones can cause irritation upon contact with mucous membranes[5][6].

The Core Protocol: A Workflow for PPE Selection

The selection of PPE is not static; it must adapt to the specific task being performed. The following workflow illustrates the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_task Task-Specific PPE Selection cluster_ppe Required PPE Ensemble start Task: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop_node STOP! Consult Environmental Health & Safety (EHS). Do not proceed. fume_hood->stop_node No task_type What is the nature of the work? fume_hood->task_type Yes weighing Routine Weighing / Transfer (<1g) task_type->weighing synthesis Synthesis / Reaction Workup (>1g or with solvents) task_type->synthesis spill Spill / Emergency Cleanup task_type->spill ppe_base Baseline PPE: - Splash Goggles (ANSI Z87.1 / EN166) - Nitrile Gloves (EN 374) - Cotton Lab Coat weighing->ppe_base synthesis->ppe_base ppe_synthesis Enhanced PPE: - Chemical Apron (over lab coat) - Consider double-gloving synthesis->ppe_synthesis spill->ppe_base ppe_spill Emergency PPE: - P100/FFP3 Respirator - Heavy-duty Nitrile or Neoprene Gloves - Disposable Gown spill->ppe_spill

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.